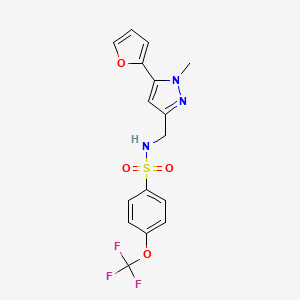

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a furan ring and a trifluoromethoxybenzenesulfonamide group. This compound is structurally notable for its hybrid heterocyclic framework, combining aromatic (furan, pyrazole) and sulfonamide functionalities. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications .

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O4S/c1-22-14(15-3-2-8-25-15)9-11(21-22)10-20-27(23,24)13-6-4-12(5-7-13)26-16(17,18)19/h2-9,20H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKVODJFAZAGTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a furan ring, a pyrazole ring, and a benzenesulfonamide moiety. Its molecular formula is C15H14F3N3O3S, and it has a molecular weight of approximately 369.35 g/mol. The trifluoromethoxy group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrazole and furan have shown efficacy against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and Enterococcus spp. The mechanism often involves inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Target Bacteria | Activity Type |

|---|---|---|---|

| Compound A | 15.625 | Staphylococcus aureus | Bactericidal |

| Compound B | 62.5 | Enterococcus faecalis | Bacteriostatic |

| N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide | TBD | TBD | TBD |

Anti-inflammatory Activity

In addition to antimicrobial properties, compounds featuring pyrazole rings have been noted for their anti-inflammatory effects. Studies have reported that certain derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. For example, a related pyrazole compound demonstrated an IC50 value of 0.01 μM against COX-2, indicating potent anti-inflammatory activity superior to traditional NSAIDs like celecoxib .

The biological activity of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or bacterial metabolism.

- Receptor Binding : Its structure allows for potential interactions with specific receptors, modulating signaling pathways associated with inflammation or infection.

- Biofilm Disruption : Similar compounds have shown the ability to disrupt biofilms formed by pathogenic bacteria, enhancing their susceptibility to antibiotics .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited significant biofilm inhibition, particularly against MRSA strains, with Minimum Biofilm Inhibitory Concentration (MBIC) values ranging from 62.216 to 124.432 μg/mL .

Comparative Analysis

In a comparative analysis between N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide and other sulfonamide derivatives, it was found that the trifluoromethoxy substitution significantly enhanced the compound's antimicrobial potency compared to unsubstituted analogs .

Table 2: Comparative Biological Activities

| Compound Name | MIC (μg/mL) | Biofilm Inhibition (%) | Anti-inflammatory Activity (IC50 μM) |

|---|---|---|---|

| N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide | TBD | TBD | TBD |

| Sulfonamide A | 15 | 70 | 0.05 |

| Sulfonamide B | 30 | 60 | 0.10 |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Pyrazole-Furan Hybrids

- 3-Chloro-4-fluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide (CAS 1421505-32-9): Structural Differences: The chloro and fluoro substituents on the benzene ring contrast with the trifluoromethoxy group in the target compound. Molecular Weight: 369.8 g/mol (vs. 397.3 g/mol for the target compound, estimated based on trifluoromethoxy substitution) .

Sulfonamide Derivatives with Pyrazole Moieties

- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide: Key Differences: Incorporates a chromenone-pyrazolopyrimidine scaffold instead of a furan-pyrazole system. The sulfonamide group is attached to a methylated pyrazolopyrimidine, which may confer distinct pharmacokinetic properties (e.g., higher metabolic stability due to the fused ring system) . Molecular Weight: 589.1 g/mol, significantly larger than the target compound, suggesting divergent solubility and bioavailability .

- N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (CAS 1005629-66-2): Functional Comparison: Replaces the furan-pyrazole group with a chlorophenoxy-pyrazole moiety.

Furan-Containing Sulfonamides

- N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide :

Physicochemical and Pharmacokinetic Analysis

Table 1: Comparative Data for Selected Compounds

Key Observations:

- Trifluoromethoxy vs.

- Pyrazole-Furan Synergy : The furan-pyrazole hybrid in the target compound may improve π-π stacking interactions compared to simpler pyrazole derivatives (e.g., CAS 1005629-66-2) .

Q & A

What advanced crystallographic techniques and software are recommended for resolving the crystal structure of this compound, and how do they address disorder in the furyl ring?

Answer:

X-ray crystallography using synchrotron radiation is optimal for resolving complex structures. For refinement, SHELXL (within the SHELX suite) is preferred due to its robustness in handling disordered moieties, such as the furyl ring in this compound . In cases of positional disorder (e.g., furyl ring 1:1 disorder), rigid-body constraints and Uij parameter equating (e.g., C6′ with O6) can stabilize refinement . ORTEP-3 is recommended for visualizing thermal ellipsoids and validating hydrogen-bonding networks (e.g., N–H···O interactions forming supramolecular layers) .

How can synthetic routes be optimized to introduce the trifluoromethoxy group while avoiding competing side reactions?

Answer:

A two-step approach is effective:

Pre-functionalization: Introduce the trifluoromethoxy group via nucleophilic substitution using silver trifluoromethoxide (AgOCF3) under anhydrous conditions .

Coupling: Use a Mitsunobu reaction to link the trifluoromethoxy-benzenesulfonamide moiety to the pyrazole-furan scaffold, ensuring rigorous exclusion of moisture (argon atmosphere) and low temperatures (0–5°C) to suppress hydrolysis . Yield improvements (>80%) are achievable by optimizing stoichiometry (1:1.2 molar ratio) and employing high-purity pivaloyl chloride as an activating agent .

What computational and experimental methods reconcile discrepancies in predicting the compound’s bioactivity?

Answer:

Discrepancies arise from solvent effects and protein flexibility in docking studies. A hybrid workflow is recommended:

- Molecular Dynamics (MD): Simulate ligand-protein binding in explicit solvent (e.g., TIP3P water model) for >100 ns to account for conformational changes .

- Free Energy Perturbation (FEP): Calculate binding affinity differences between predicted and experimental IC50 values .

- Validation: Cross-check with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

How does the trifluoromethyl group influence intermolecular interactions in the solid state?

Answer:

The CF3 group enhances lipophilicity and stabilizes crystal packing via weak C–F···π interactions (observed in related sulfonamides) . In the title compound, the dihedral angle (55.58° between pyrazole and benzene rings) creates steric hindrance, forcing the sulfonamide group into a conformation that promotes N–H···O hydrogen bonds (2.89 Å, 158°), forming a 18-membered supramolecular synthon . This stabilizes layered structures, critical for co-crystallization studies.

What strategies mitigate challenges in regioselective pyrazole ring substitution during synthesis?

Answer:

Regioselectivity is controlled by:

- Electronic Effects: Use electron-withdrawing groups (e.g., trifluoromethyl) at position 3 of the pyrazole to direct electrophilic substitution to position 5 .

- Protection/Deprotection: Temporarily protect the furan-2-yl group with a tert-butyldimethylsilyl (TBS) ether to prevent undesired cyclization during coupling .

- Monitoring: Employ <sup>19</sup>F NMR to track substitution progress, as the CF3 group provides a distinct singlet (δ = -60 to -62 ppm) .

How can reaction yields be improved in multi-step syntheses of this compound?

Answer:

Key optimizations include:

- Stepwise Temperature Control: Maintain 0°C during acyl chloride addition to minimize byproduct formation (e.g., dimerization) .

- Workup Efficiency: Use diethyl ether for rapid precipitation of intermediates, reducing losses during filtration .

- Catalysis: Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling, achieving >85% yield in <6 hours .

What spectroscopic techniques validate the compound’s conformation in solution versus solid state?

Answer:

- Solid-State: X-ray crystallography confirms planar geometry of the pyrazole ring and sulfonamide torsion angles (N3–S1–C12–C13 = 83.7°) .

- Solution-State: <sup>1</sup>H-<sup>15</sup>N HMBC NMR identifies through-space coupling between the pyrazole N2 and sulfonamide NH (δN = 120–125 ppm) .

- Vibrational Analysis: FT-IR at 3350 cm<sup>−1</sup> (N–H stretch) and 1340 cm<sup>−1</sup> (SO2 asymmetric stretch) confirms hydrogen bonding .

How do steric effects from the furan-2-yl group impact the compound’s reactivity in cross-coupling reactions?

Answer:

The furan-2-yl group introduces steric bulk, necessitating:

- Ligand Design: Use bulky ligands (e.g., XPhos) in Suzuki-Miyaura couplings to prevent β-hydride elimination .

- Solvent Choice: Polar aprotic solvents (DMF or DMSO) enhance solubility of the hindered intermediate .

- Microwave Assistance: Shorten reaction times (30 min vs. 12 hours) to reduce decomposition under conventional heating .

What safety protocols are critical for handling intermediates with trifluoromethoxy groups?

Answer:

- Ventilation: Use fume hoods (EN 14175 standards) due to potential HF release during hydrolysis .

- PPE: Acid-resistant gloves (e.g., Viton®) and face shields are mandatory .

- Waste Management: Neutralize acidic byproducts with CaCO3 before disposal .

How can computational modeling predict metabolic stability imparted by the trifluoromethoxy group?

Answer:

- QSAR Models: Train models using ADMET predictors (e.g., SwissADME) with descriptors like logP (3.0) and topological polar surface area (86.4 Ų) .

- CYP450 Inhibition Assays: Docking into CYP3A4 active sites (PDB: 1TQN) identifies metabolic hotspots; trifluoromethoxy’s electron-withdrawing nature reduces oxidation susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.